4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol
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Overview
Description
1-{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a 4-methoxy-2-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of piperazine with 4-methoxy-2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include methyl derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
1-{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily .
Comparison with Similar Compounds
1-{[4-Methoxyphenyl]methyl}piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-{[4-Trifluoromethylphenyl]methyl}piperazine: Lacks the methoxy group, affecting its reactivity and applications.
1-{[4-Methoxy-2-(trifluoromethyl)phenyl]ethyl}piperazine: Has an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 1-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}piperazine imparts unique chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17F3N2O |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-19-11-3-2-10(12(8-11)13(14,15)16)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3 |
InChI Key |
WRDVTQANAHERIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
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